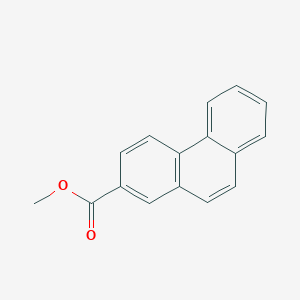
Methyl phenanthrene-2-carboxylate
Vue d'ensemble
Description
“Methyl phenanthrene-2-carboxylate” is a chemical compound with the molecular formula C16H12O2 . It has an average mass of 236.265 Da and a monoisotopic mass of 236.083725 Da .
Synthesis Analysis
The synthesis of “Methyl phenanthrene-2-carboxylate” involves several steps. For instance, both syn- and anti- [2+2] heterodimers of methyl phenanthrene-9-carboxylate and benzene were synthesized from 9-MP and cyclohexa-1,4-diene . Upon irradiation of 9-MP and excess methyl orthoformate of cis-cyclohexa-3,5-diene-1,2-diol followed by hydrolysis, the syn-[2+2] cycloadduct and also four cyclodimers of 9-MP were produced .Molecular Structure Analysis
The molecular structure of “Methyl phenanthrene-2-carboxylate” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
“Methyl phenanthrene-2-carboxylate” undergoes various chemical reactions. For example, upon irradiation of 9-MP and excess methyl orthoformate of cis-cyclohexa-3,5-diene-1,2-diol followed by hydrolysis, the syn-[2+2] cycloadduct and also four cyclodimers of 9-MP were produced .Physical And Chemical Properties Analysis
“Methyl phenanthrene-2-carboxylate” has a molecular formula of C16H12O2 . It has an average mass of 236.265 Da and a monoisotopic mass of 236.083725 Da .Applications De Recherche Scientifique
Spectroscopy and Photochemistry
Methyl phenanthrene-9-carboxylate has been studied for its spectroscopic properties and photochemical behavior. These properties are influenced by factors like the presence of Lewis acids, which alter the conformation and reactivity of the compound (Lewis, Barancyk, & Burch, 1992). Additionally, photodimerization studies of methyl phenanthrene-9-carboxylate reveal insights into fluorescence self-quenching and the formation of nonfluorescent excimers (Lewis, Barancyk, & Burch, 1992).
Anaerobic Biodegradation
A study on the anaerobic biodegradation of phenanthrene, a related compound, revealed that methyl phenanthrene-2-carboxylate can be a product of microbial action, specifically in degradation processes involving nitrate as an electron acceptor (Zhang, Guo, Sun, & Wang, 2020). This study is important for understanding the environmental fate of such compounds in anaerobic conditions.
Synthesis and Pharmaceutical Research
Methyl phenanthrene derivatives, including those with carboxylate groups, have been synthesized and explored for their potential pharmaceutical applications. For instance, some phenanthrene derivatives show allosteric modulation at the NMDA receptor, which is relevant in neurological and neurodegenerative disorders (Irvine et al., 2015).
Natural Phenanthrenes and Biological Activity
Naturally occurring phenanthrene compounds, like methyl phenanthrene-2-carboxylate, have been found in various plants and studied for their biological activities. These compounds have shown a range of activities including cytotoxicity, antimicrobial, and anti-inflammatory effects (Kovács, Vasas, & Hohmann, 2008).
Environmental Impact and Degradation
Methyl phenanthrene-2-carboxylate's environmental behavior, particularly its degradation, has been a topic of research. Studies on the aerobic degradation of alkyl-substituted phenanthrenes have shown the influence of different substituents on the biodegradation rate, providing insight into the environmental fate of such compounds (Thierry et al., 1996).
Safety and Hazards
“Methyl phenanthrene-2-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed . It is advised to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
Phenanthridinones, which include “Methyl phenanthrene-2-carboxylate”, are important heterocyclic frameworks present in a variety of complex natural products and pharmaceuticals, displaying a wide range of pharmacological actions . Their structural importance has evoked a great deal of interest in the domains of organic synthesis and medicinal chemistry to develop new synthetic methodologies, as well as novel compounds of pharmaceutical interest .
Propriétés
IUPAC Name |
methyl phenanthrene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16(17)13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXRQOKSTOTYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498896 | |
| Record name | Methyl phenanthrene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25308-63-8 | |
| Record name | Methyl phenanthrene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(2-naphthalenyl)-, ethanedioate(1:1)](/img/structure/B1610400.png)
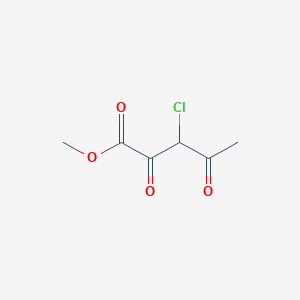
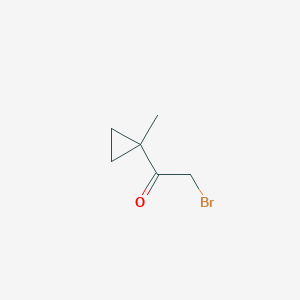
![1-Phenyl-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1610404.png)
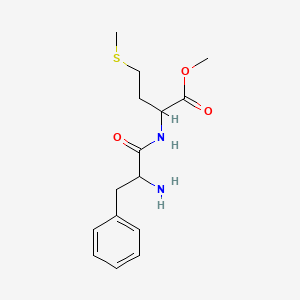
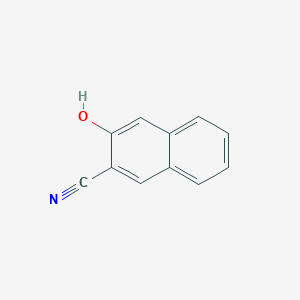
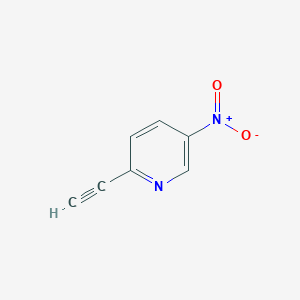
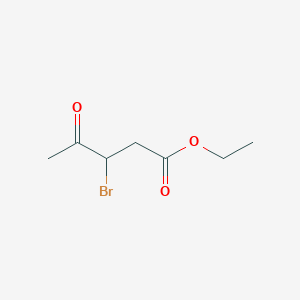
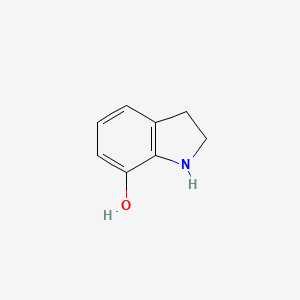


![1,8-Dihydro-8,8-dimethylpyrano[2,3]quinolin-2-one](/img/structure/B1610418.png)

